3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride
CAS No.: 1909305-76-5
Cat. No.: VC6257221
Molecular Formula: C10H14BrClFNO
Molecular Weight: 298.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909305-76-5 |
|---|---|
| Molecular Formula | C10H14BrClFNO |
| Molecular Weight | 298.58 |
| IUPAC Name | 2-(aminomethyl)-3-(3-bromo-5-fluorophenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H |
| Standard InChI Key | LUXIMWKGYLNESG-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)Br)CC(CN)CO.Cl |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Synonyms
The IUPAC name 3-amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride systematically describes its structure: a propan-1-ol chain substituted at the second carbon by a (3-bromo-5-fluorophenyl)methyl group and at the third carbon by an amine, neutralized with hydrochloric acid. Alternative synonyms include 2-(aminomethyl)-3-(3-bromo-5-fluorophenyl)propan-1-ol hydrochloride and the registry number JBD30576. The compound is also indexed under CAS 1909305-76-5 and EC 996-716-4, ensuring unambiguous identification across databases .
Molecular Architecture
The molecular structure (Fig. 1) comprises a central propanolamine scaffold () with a bromine and fluorine-substituted phenyl ring at the C2 position. The amine group at C3 and the hydroxyl group at C1 facilitate hydrogen bonding, while the aryl halide moiety introduces steric and electronic effects. The SMILES notation C1=C(C=C(C=C1F)Br)CC(CN)CO and InChIKey GFBQXGJHHNWFEB-UHFFFAOYSA-N provide precise machine-readable descriptors for computational studies .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES | C1=C(C=C(C=C1F)Br)CC(CN)CO | |
| InChIKey | GFBQXGJHHNWFEB-UHFFFAOYSA-N | |
| Molecular Weight | 323.59 g/mol |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, range from 151.2 to 156.3 Ų (Table 2). These metrics aid in mass spectrometry-based identification and purity assessments. The compound’s topological polar surface area (46.3 Ų) and rotatable bond count (3) suggest moderate membrane permeability, a critical factor in drug design .
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 262.02373 | 152.6 |
| [M+Na]+ | 284.00567 | 153.9 |
| [M+NH4]+ | 279.05027 | 156.3 |
| [M-H]- | 260.00917 | 151.8 |
Synthesis and Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility compared to the free base. Preliminary data suggest solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the labile amine and ester-like linkages. Storage recommendations likely include inert atmospheres and low temperatures to prevent degradation .
Challenges and Future Research
Despite thorough physicochemical characterization, critical gaps exist:
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Biological Activity: No published data on pharmacokinetics, toxicity, or therapeutic efficacy.
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Synthetic Optimization: Scalable and cost-effective synthesis methods remain unexplored.
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Environmental Impact: Ecotoxicological studies are needed to assess biodegradation and bioaccumulation risks.
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